3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a methyl group attached to the imidazo[2,1-f]purine core
Preparation Methods
The synthesis of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, typically starting with the preparation of the imidazo[2,1-f]purine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzyl and methoxyphenyl groups are then introduced through substitution reactions, often using reagents such as benzyl bromide and 2-methoxyphenylboronic acid under conditions like Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups on the molecule. Common reagents include sodium hydride and alkyl halides.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for introducing aryl groups, using palladium catalysts and boronic acids.
Scientific Research Applications
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione include other imidazo[2,1-f]purine derivatives. These compounds share the imidazo[2,1-f]purine core but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 3-benzyl-8-phenyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 3-benzyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C22H21N5O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZGYANYWNOKXNIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
Origin of Product |
United States |
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